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Compound of Interest

Compound Name: Cycloocta[c]pyridazine

Cat. No.: B15213294

A Note to the Reader: Direct experimental and computational data for the specific molecule
Cycloocta[c]pyridazine is not readily available in public databases. This guide, therefore,
presents a comparative analysis of a well-characterized pyridazine derivative, 4-[(prop-2-en-1-
yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, to illustrate the methodologies and data
comparison formats relevant to researchers, scientists, and drug development professionals.
The principles and techniques discussed are broadly applicable to the study of novel pyridazine
compounds like Cycloocta[c]pyridazine.

Introduction to Pyridazine Derivatives

Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring
with two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in
numerous compounds with diverse biological activities, including herbicidal and medicinal
applications. The electronic properties and reactivity of the pyridazine ring can be finely tuned
through the introduction of various substituents, making it an attractive scaffold in drug
discovery and materials science.

A thorough understanding of the three-dimensional structure and electronic properties of
pyridazine derivatives is crucial for predicting their interactions with biological targets and for
designing novel compounds with desired functionalities. This is achieved through a
combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy,
and computational modeling, primarily using Density Functional Theory (DFT). This guide
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provides a comparative overview of the data obtained from these methods for a substituted

pyridazine derivative.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental (X-ray diffraction) and computationally

derived (DFT) geometric parameters for 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-

yl)pyridazine.[1] This direct comparison allows for an assessment of the accuracy of the

computational model in reproducing the real-world structure of the molecule.

Table 1: Comparison of Selected Bond Lengths (A)

Bond Experimental (X-ray)[1] Computational (DFT)[1]
N1—N2 1.345 1.339
N1—C1 1.341 1.347
N2—C4 1.339 1.346
Cl1—C2 1.401 1.403
C2—C3 1.393 1.391
C3—C4 1.400 1.402

Table 2: Comparison of Selected Bond Angles (°) and Torsion Angles (°)

Angle/Torsion Experimental (X-ray)[1] Computational (DFT)[1]
C1—N1—N2 119.5 119.8

C4—N2—N1 119.7 119.8

N1—C1—C2 122.1 121.8

C3—C4—N2 122.0 121.8

N1—C1—C5—N3 2.6

C2—C1—C5—C9 -177.1
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The data presented in Tables 1 and 2 demonstrate a good agreement between the
experimentally determined and computationally predicted molecular geometries.[1] This
validates the use of the chosen DFT method for studying the structural properties of this class
of compounds.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain the data is essential for its
correct interpretation and for designing further studies.

Experimental Protocols
Synthesis of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine:

The synthesis of the title compound is a multi-step process that can be generalized for the
creation of various functionalized pyridazines. A common synthetic route involves the reaction
of a diketone with hydrazine to form the pyridazine ring, followed by functionalization.

o General Synthesis of Pyridazines: A widely used method involves the condensation of 1,4-
dicarbonyl compounds with hydrazine hydrate. The reaction is typically carried out in a
suitable solvent like ethanol or acetic acid, often under reflux conditions.

o Functionalization: Once the pyridazine core is formed, various functional groups can be
introduced. For the example compound, this would involve reactions to add the pyridinyl and
(prop-2-en-1-yloxy)methyl substituents.

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in a crystalline solid.

o Crystal Growth: High-quality single crystals of the compound are grown, often by slow
evaporation of a saturated solution.

o Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray data are
collected at a specific temperature (e.g., 100 K) to minimize thermal vibrations.
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 Structure Solution and Refinement: The collected diffraction data is used to solve the crystal
structure and refine the atomic positions, yielding accurate bond lengths, angles, and torsion
angles.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
many-body systems.

e Model Building: The initial 3D structure of the molecule is built using molecular modeling
software.

o Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy
conformation. For the example compound, the B3LYP functional with the 6-311G(d,p) basis
set was used.[1]

o Frequency Calculations: Vibrational frequency calculations are performed to confirm that the
optimized structure corresponds to a true energy minimum.

o Property Calculations: Various molecular properties, such as bond lengths, angles, electronic
properties (HOMO-LUMO gap), and spectroscopic data can be calculated from the optimized
geometry.

Visualizations

The following diagrams illustrate the general synthetic workflow for pyridazine derivatives and
the logical relationship in comparing experimental and computational data.
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General Synthesis Workflow for Pyridazine Derivatives
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Caption: A generalized workflow for the synthesis of substituted pyridazine derivatives.
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Comparison of Experimental and Computational Data
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Caption: Logical flow for comparing experimental and computational data in chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Computational and
Experimental Data for Pyridazine Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b15213294#computational-vs-experimental-data-
for-cycloocta-c-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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